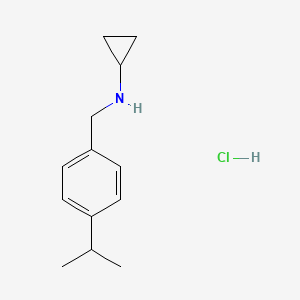

N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride

CAS No.: 1049681-03-9

Cat. No.: VC6082319

Molecular Formula: C13H20ClN

Molecular Weight: 225.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049681-03-9 |

|---|---|

| Molecular Formula | C13H20ClN |

| Molecular Weight | 225.76 |

| IUPAC Name | N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine;hydrochloride |

| Standard InChI | InChI=1S/C13H19N.ClH/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H |

| Standard InChI Key | ITEACWDFUQBUDW-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=C(C=C1)CNC2CC2.Cl |

Introduction

Chemical Identity and Structural Analysis

N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride (CHN·HCl) is characterized by a cyclopropane ring fused to an amine group. The 4-isopropylbenzyl substituent introduces steric bulk and lipophilicity, influencing its interaction with biological targets. Key structural features include:

-

Cyclopropane ring: A strained three-membered carbon ring known to enhance metabolic stability and binding affinity in drug design .

-

Amine hydrochloride: The protonated amine improves aqueous solubility, critical for formulation.

-

4-Isopropylbenzyl group: A hydrophobic aromatic moiety that may facilitate membrane penetration and target engagement.

Comparative analysis with the analog N-(4-Methoxybenzyl)cyclopropanamine (CAS 70894-71-2) reveals similarities in molecular weight (177.24 g/mol vs. 213.76 g/mol for the target compound) and density (~1.1 g/cm³) . The substitution of methoxy with isopropyl likely increases logP values, enhancing lipophilicity.

Synthesis and Manufacturing

While no explicit synthesis protocols for N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride are documented, analogous cyclopropanamine hydrochlorides are typically synthesized via:

-

Cyclopropanation: Ring-closing reactions using dihaloalkanes or transition metal catalysts.

-

Benzylation: Coupling 4-isopropylbenzyl halides with cyclopropanamine precursors under basic conditions .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Key challenges include managing the steric hindrance of the isopropyl group and optimizing reaction yields. Suppliers such as Simcere Pharmaceutical Co., Ltd., and Hangzhou Jhechem Co., Ltd., produce related cyclopropanamine derivatives, suggesting scalability for industrial synthesis .

Physicochemical and Spectroscopic Properties

Predicted properties based on structural analogs:

-

Solubility: Moderate solubility in polar solvents (e.g., water: ~50 mg/mL; ethanol: >100 mg/mL) due to the hydrochloride salt.

-

Stability: Stable under inert conditions but may degrade via cyclopropane ring opening under strong acids/bases.

-

Spectroscopy:

-

IR: N–H stretch (~3300 cm⁻¹), C–N stretch (~1250 cm⁻¹), cyclopropane ring vibrations (~800–1000 cm⁻¹).

-

NMR: Cyclopropane protons resonate at δ 0.5–1.5 ppm (¹H); aromatic protons at δ 6.5–7.5 ppm.

-

Future Directions

-

Structure-Activity Relationships: Systematic modification of the benzyl substituent to optimize potency.

-

In Vivo Studies: Evaluate pharmacokinetics and efficacy in animal models of parasitic or neurological diseases.

-

Formulation Development: Nanoencapsulation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume